2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H13ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a phenylethenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, anisole (methoxybenzene) is first chlorinated to introduce the chlorine atom at the para position. The resulting 2-chloroanisole is then subjected to a Friedel-Crafts alkylation reaction with styrene to introduce the phenylethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation reactions. These processes are optimized for high yield and purity, often using catalysts such as aluminum chloride (AlCl3) and reaction conditions that favor the desired substitution patterns.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenylethenyl group, converting it to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed under elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit certain enzymes or modulate receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Methoxy-4-(2-phenylethenyl)benzene: Lacks the chlorine atom.
4-Methoxystilbene: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
138534-59-5 |
---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
2-chloro-1-methoxy-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H13ClO/c1-11(12-6-4-3-5-7-12)13-8-9-15(17-2)14(16)10-13/h3-10H,1H2,2H3 |
InChI-Schlüssel |
BSCJHPJFXLEKGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.